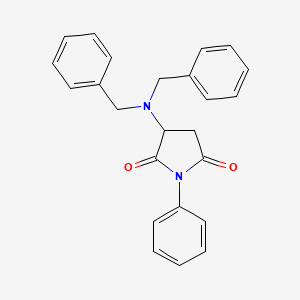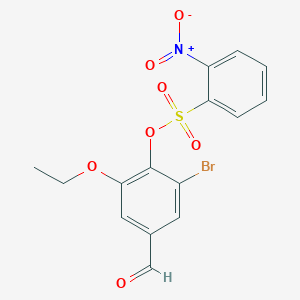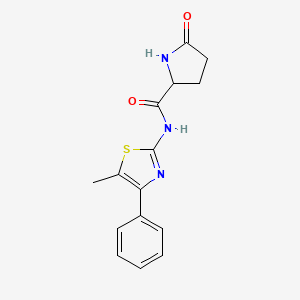
3-(dibenzylamino)-1-phenyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dibenzylamino)-1-phenyl-2,5-pyrrolidinedione, also known as DBA or diphenylpyrrolidine-2,5-dione, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. DBA has been found to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of 3-(dibenzylamino)-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It may also act by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory, and to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been found to have anti-inflammatory and anti-cancer properties, and to modulate the immune system.
実験室実験の利点と制限
One of the main advantages of using 3-(dibenzylamino)-1-phenyl-2,5-pyrrolidinedione in laboratory experiments is its ability to enhance cognitive function and memory, which can be useful for studying the effects of various drugs and compounds on the brain. This compound has also been found to have neuroprotective effects, which can be useful for studying the mechanisms of neurodegenerative diseases. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on 3-(dibenzylamino)-1-phenyl-2,5-pyrrolidinedione. One area of research is in the development of new drugs and compounds based on the structure of this compound, which may have enhanced neuroprotective, anti-inflammatory, or anti-cancer properties. Another area of research is in the study of the mechanism of action of this compound, which may help to identify new targets for drug development. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential applications in various fields of scientific research.
合成法
3-(dibenzylamino)-1-phenyl-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of benzylamine with succinic anhydride, followed by the addition of phenylhydrazine and subsequent oxidation of the resulting product. The final step involves the cyclization of the compound to form this compound. The yield of this synthesis method is typically around 60-70%.
科学的研究の応用
3-(dibenzylamino)-1-phenyl-2,5-pyrrolidinedione has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects and to enhance cognitive function. This compound has also been studied for its potential anti-inflammatory and anti-cancer properties, as well as its ability to modulate the immune system.
特性
IUPAC Name |
3-(dibenzylamino)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23-16-22(24(28)26(23)21-14-8-3-9-15-21)25(17-19-10-4-1-5-11-19)18-20-12-6-2-7-13-20/h1-15,22H,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUYFNRCKOFAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-allyl-1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5023922.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B5023927.png)
![N-[4-(aminocarbonyl)phenyl]-3,5-difluorobenzamide](/img/structure/B5023935.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5023938.png)
![1-(1-ethyl-2-methyl-1H-indol-3-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5023944.png)
![N-(3-chlorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5023954.png)
![4-{5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5023956.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5023961.png)
![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5023965.png)
![2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5023968.png)
![5-acetyl-2-[(3-methoxybenzyl)thio]-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5023991.png)
![4-{[(4-tert-butylphenyl)sulfonyl]amino}-N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5024003.png)
